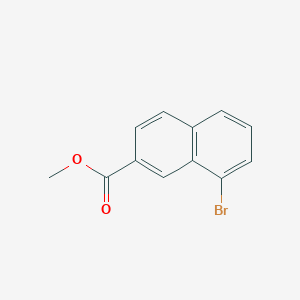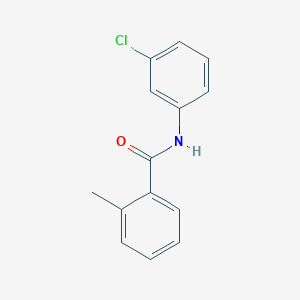
Benzamide, N-(3-chlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-chlorophenyl)-2-methyl-, is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of benzamides. Benzamides are a group of compounds that have been extensively studied due to their potential therapeutic properties. Benzamide, N-(3-chlorophenyl)-2-methyl- is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The exact mechanism of action of Benzamide, N-(3-chlorophenyl)-2-methyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Benzamide, N-(3-chlorophenyl)-2-methyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. In addition, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-(3-chlorophenyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, it also has some limitations. It may have variable effects depending on the animal model used, and its therapeutic potential in humans is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Benzamide, N-(3-chlorophenyl)-2-methyl-. One area of research is the development of more potent and selective analogs of Benzamide, N-(3-chlorophenyl)-2-methyl-. Another area of research is the exploration of its potential therapeutic applications in humans. It may also be useful to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
In conclusion, Benzamide, N-(3-chlorophenyl)-2-methyl- is a chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective analogs.
Synthesemethoden
Benzamide, N-(3-chlorophenyl)-2-methyl- can be synthesized using various methods. One of the most common methods is the reaction of 3-chloroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as ammonia or methylamine to form the final product. Other methods include the reaction of 3-chloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(3-chlorophenyl)-2-methyl- has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Eigenschaften
CAS-Nummer |
10449-88-4 |
|---|---|
Produktname |
Benzamide, N-(3-chlorophenyl)-2-methyl- |
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.7 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
ZNBNLMVCJLGUKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

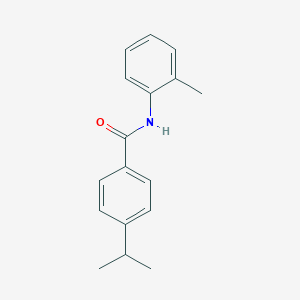
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
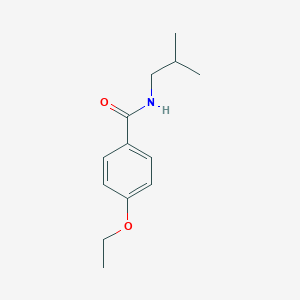
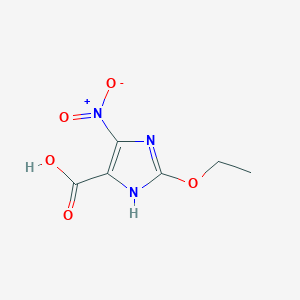

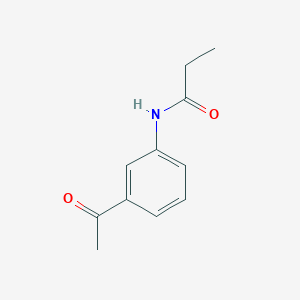
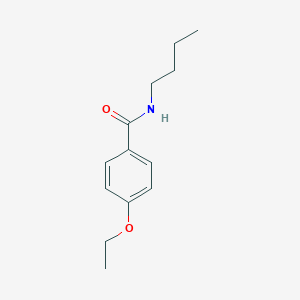

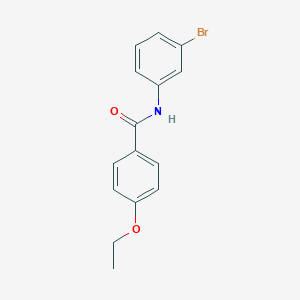
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
